molecular formula C7H8ClFN2 B13611161 1-(5-Chloro-2-fluoropyridin-3-yl)ethanamine

1-(5-Chloro-2-fluoropyridin-3-yl)ethanamine

Cat. No.: B13611161
M. Wt: 174.60 g/mol
InChI Key: AKBFKUNNLQNDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-fluoropyridin-3-yl)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-fluoropyridin-3-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 5-chloro-3-fluoropyridine with ethanamine hydrochloride in the presence of a strong acid such as hydrochloric acid. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process often includes steps such as purification and crystallization to achieve the required quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-fluoropyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

    Condensation Reactions: It can react with benzoyl chlorides to form substituted phenyl amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents.

    Condensation Reactions: These reactions typically require the presence of a base and are conducted under controlled temperatures to facilitate the formation of the desired amide products.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-(5-Chloro-2-fluoropyridin-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of various chemical products, including intermediates for the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluoropyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine
  • (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Uniqueness

1-(5-Chloro-2-fluoropyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

1-(5-chloro-2-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3

InChI Key

AKBFKUNNLQNDME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC(=C1)Cl)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.